molecular formula C20H24N4 B5707600 7-(Azepan-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

7-(Azepan-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B5707600
M. Wt: 320.4 g/mol
InChI Key: VAHOLUGJLTZQJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Azepan-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and oncology research. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a privileged structure recognized for its potent activity as a protein kinase inhibitor (PKI). Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of various cancers, making them critical targets for therapeutic intervention . The core pyrazolo[1,5-a]pyrimidine structure is known to act as an ATP-competitive inhibitor, effectively blocking the activity of various kinase targets . Notably, this specific scaffold is found in several marketed drugs and investigational compounds, including first- and second-generation Tropomyosin Receptor Kinase (TRK) inhibitors such as larotrectinib and repotrectinib, which are approved for the treatment of NTRK fusion-positive solid tumors . Derivatives have also been developed as potent inhibitors of other kinases, including CDK2, CK2, and B-Raf, highlighting the framework's versatility in targeted cancer therapy . The structural modifications on the core—such as the azepane group at the 7-position and the phenyl ring at the 3-position—are critical for fine-tuning the compound's selectivity, binding affinity, and pharmacokinetic properties, which can be explored through structure-activity relationship (SAR) studies . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of novel bioactive molecules. Its well-documented synthetic accessibility allows for further functionalization via palladium-catalyzed cross-coupling and click chemistry, enabling the introduction of diverse functional groups to enhance biological activity and structural diversity . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

7-(azepan-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4/c1-15-14-18(23-12-8-3-4-9-13-23)24-20(21-15)19(16(2)22-24)17-10-6-5-7-11-17/h5-7,10-11,14H,3-4,8-9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHOLUGJLTZQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCCCCC3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647008
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Azepan-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-2,5-dimethylpyrazole with azepane in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 50-100°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-(Azepan-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

7-(Azepan-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine shows promising antimicrobial properties. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit microbial growth by disrupting cell cycle progression through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. This mechanism affects pathways related to microbial growth and cell cycle regulation, making it a potential candidate for developing new antimicrobial agents .

Antitumor Properties

The compound has demonstrated potential as an antitumor agent due to its ability to inhibit enzymes involved in cancer cell proliferation. Studies have shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and H460 (lung cancer). The inhibition of specific kinases involved in tumor growth provides a basis for further exploration in cancer therapy .

Biological Studies

In biological research, this compound can serve as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can enhance its biological activity and specificity towards various biological targets .

Pharmaceutical Development

This compound is being investigated for its potential use in treating disorders where modulation of glucocorticoid activity is beneficial. It has been noted that certain pyrazolo[1,5-a]pyrimidines can influence the activity of 11β-hydroxysteroid dehydrogenase type 1, which is relevant in conditions like obesity and metabolic syndrome .

Drug Formulation

The compound's properties make it suitable for formulation into pharmaceutical compositions aimed at treating various diseases. Its ability to interact with multiple biological targets can lead to the development of multi-target drugs that offer improved therapeutic outcomes .

Material Science

In addition to its biological applications, this compound can be utilized in the development of new materials with specific photophysical properties. This could include applications in organic electronics or photonic devices where tailored molecular structures are essential .

Chemical Synthesis

The compound serves as a versatile intermediate in organic synthesis processes. Its unique functional groups allow it to participate in various chemical reactions such as oxidation and substitution reactions, leading to the formation of diverse derivatives that can be explored for further applications .

Mechanism of Action

The mechanism of action of 7-(Azepan-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the substituents on the pyrazolo[1,5-a]pyrimidine core .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit varied biological activities depending on substituent patterns. Below is a systematic comparison of 7-(Azepan-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine with key analogues:

Substituent Effects at the 7-Position

The 7-position is critical for target selectivity and potency.

  • Azepan vs. Morpholine : The target compound’s azepan group (seven-membered ring) contrasts with the morpholine (six-membered oxygen-containing ring) in PI3Kδ inhibitors designed for COPD treatment. Bicyclic cores with five-six-membered rings (e.g., pyrazolo[1,5-a]pyrimidine) show superior potency over six-six-membered systems (e.g., CDZ173) .
  • Trifluoromethyl : 7-(Trifluoromethyl) derivatives, synthesized via SNAr reactions, are explored as kinase inhibitors (e.g., Pim1 kinase IC₅₀ = 18–27 nM for compounds 6k and 6l ) .
  • Piperidinyl/Benzyl : 7-(4-Benzylpiperidin-1-yl) analogues (e.g., C₂₆H₂₈N₄, MW 396.54) emphasize the role of bulky substituents in modulating pharmacokinetics .

Substituent Effects at the 2-, 3-, and 5-Positions

  • 2- and 5-Methyl Groups : The target compound’s methyl groups reduce steric hindrance compared to 5-ethyl or 3-fluorophenyl substituents (e.g., 7-(azepan-1-yl)-5-ethyl-3-(4-fluorophenyl) analogue, MW 338.42) .
  • 3-Phenyl vs. Heteroaryl : The 3-phenyl group enhances aromatic stacking interactions, whereas 3-pyridinyl or fluorophenyl substituents (e.g., 7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl] derivatives) improve solubility and target binding .

Key Research Findings and Implications

Ring Size and Flexibility : The azepan group’s seven-membered ring may enhance binding pocket accommodation compared to smaller morpholine or piperidine substituents, though this requires validation via molecular docking .

Methyl vs. Bulkier Groups : The 2,5-dimethyl configuration balances metabolic stability and steric effects, whereas 5-ethyl or aryl groups (e.g., 3-fluorophenyl) improve target affinity but may reduce solubility .

Biological Activity

7-(Azepan-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. Its structure allows for diverse interactions within biological systems, leading to potential applications in treating various diseases.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C14H18N4 Molecular Formula \text{C}_{14}\text{H}_{18}\text{N}_{4}\quad \text{ Molecular Formula }

Key Features:

  • Heterocyclic Compound : Contains nitrogen atoms in its ring structure.
  • Functional Groups : The presence of azepane and pyrazolo-pyrimidine moieties contributes to its biological activity.

Antitumor Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine can act as potent antitumor agents. In particular, studies have shown that certain derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation.

  • Mechanism of Action : Compounds similar to this compound have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for the development of new antibiotics.

  • Target Pathways : The antimicrobial action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways essential for microbial survival .

Data Table: Biological Activities

Activity TypeAssay MethodResultReference
AntitumorCell Proliferation AssayIC50 = 27.00 nM
AntimicrobialDisk Diffusion MethodInhibition zones observed
Enzyme InhibitionCDK2 Inhibition AssaySignificant inhibition

Case Study 1: Antitumor Efficacy

A study focused on the efficacy of pyrazolo[1,5-a]pyrimidine derivatives against multidrug-resistant (MDR) cancer cells (MCF-7/ADR). The compound 16q, a derivative, was shown to enhance the sensitivity of these cells to paclitaxel (PTX), restoring its effectiveness by inhibiting the ABCB1 transporter . This illustrates the potential for utilizing such compounds in overcoming drug resistance in cancer therapy.

Case Study 2: Antimicrobial Properties

Another investigation evaluated the antimicrobial activity of various pyrazolo[1,5-a]pyrimidine derivatives. The results indicated that these compounds exhibited significant antibacterial activity against several strains of Gram-positive and Gram-negative bacteria. The study concluded that these derivatives could serve as a foundation for developing new antimicrobial agents .

Future Directions

Research on this compound should focus on:

  • Mechanistic Studies : Further elucidation of its mechanisms of action at the molecular level.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to its structure affect biological activity.
  • Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

Q & A

Q. What are the key synthetic pathways for 7-substituted pyrazolo[1,5-a]pyrimidines, and how are azepan-1-yl groups introduced?

The synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines typically involves cyclization reactions between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. For azepan-1-yl substitution, stepwise approaches are employed:

  • Core formation : Condensation of aminopyrazoles with diketones or β-ketoesters under microwave-assisted or solvent-free conditions improves yield and selectivity .
  • Functionalization : Azepan-1-yl groups are introduced via nucleophilic substitution at position 7 using azepane under controlled pH (7–9) and temperature (60–80°C), often in polar aprotic solvents like DMF .
  • Optimization : Reaction parameters (e.g., solvent choice, temperature) are critical. For example, microwave-assisted synthesis reduces side reactions compared to traditional heating .

Q. How is structural characterization of 7-(azepan-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine performed?

Comprehensive characterization relies on:

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., azepan-1-yl protons at δ 1.5–2.5 ppm, pyrimidine carbons at δ 150–160 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₂₁H₂₅N₅ at m/z 358.19) .
  • X-ray Crystallography : Resolves stereochemistry and packing interactions, as seen in related pyrazolo[1,5-a]pyrimidine derivatives .

Q. Why is the pyrazolo[1,5-a]pyrimidine core significant in medicinal chemistry?

The fused bicyclic structure provides:

  • Diverse reactivity : Positions 3, 5, and 7 are modifiable for SAR studies. For example, 7-substitutions (e.g., azepan-1-yl) enhance bioavailability and target affinity .
  • Biological relevance : The core mimics purines, enabling interactions with enzymes (e.g., kinases) and receptors (e.g., benzodiazepine receptors) .
  • Thermodynamic stability : Planar structure and π-π stacking improve drug-like properties .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective azepan-1-yl substitution?

Regioselectivity at position 7 is influenced by:

  • Base selection : Mild bases (e.g., K₂CO₃) minimize competing substitutions at positions 2 or 5 .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring azepan-1-yl over bulkier substituents .
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates in biphasic systems .
  • Monitoring : LC-MS tracks intermediate formation to adjust conditions in real time .

Q. What strategies resolve contradictions in reported biological activity data for pyrazolo[1,5-a]pyrimidines?

Discrepancies in efficacy (e.g., COX-2 inhibition vs. cytotoxicity) arise from:

  • Assay variability : Standardize protocols (e.g., IC₅₀ measurements) across labs .
  • Structural nuances : Subtle differences (e.g., azepan-1-yl vs. piperidinyl) alter binding modes. Comparative molecular docking using software like AutoDock clarifies target interactions .
  • Metabolic stability : Assess cytochrome P450 interactions via liver microsome assays to differentiate intrinsic activity from pharmacokinetic effects .

Q. What computational methods predict the pharmacological profile of 7-(azepan-1-yl) derivatives?

  • Molecular Dynamics (MD) : Simulates ligand-receptor binding (e.g., with CRF1 receptors) to identify key residues (e.g., Glu³⁸⁶ for hydrogen bonding) .
  • QSAR Models : Correlate substituent electronegativity (e.g., azepan-1-yl’s lipophilicity) with anti-inflammatory activity .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–80) and blood-brain barrier penetration (logBB = -0.5) .

Q. How are crystallization conditions optimized for X-ray analysis of pyrazolo[1,5-a]pyrimidines?

  • Solvent screening : Mixtures like cyclohexane/CH₂Cl₂ (1:1) yield high-quality crystals by balancing solubility and nucleation rates .
  • Temperature gradients : Slow cooling (0.5°C/min) from reflux minimizes defects .
  • Additives : Trace triethylamine reduces protonation-related disorder in the pyrimidine ring .

Methodological Tables

Table 1: Key Synthetic Parameters for Azepan-1-yl Substitution

ParameterOptimal RangeImpact on YieldReference
Temperature60–80°CMaximizes SN2
SolventDMF or DMSOEnhances polarity
Reaction Time6–12 hBalances completion vs. degradation

Table 2: Spectroscopic Signatures of Core Substituents

Substituent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Azepan-1-yl1.5–2.5 (m, 8H)25–30 (CH₂)
2,5-Dimethyl2.1–2.3 (s, 6H)18–20 (CH₃)
3-Phenyl7.2–7.6 (m, 5H)125–140 (C₆H₅)

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